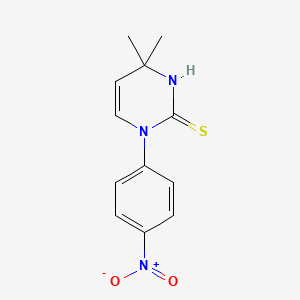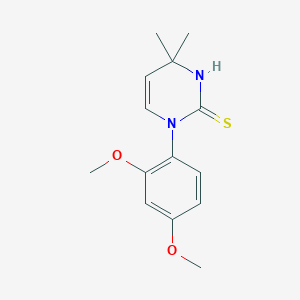
1-(2,6-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Vue d'ensemble
Description
The compound “1-(2,6-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It seems to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as Lidocaine are synthesized from 2,6-dimethylaniline . The synthesis of such compounds often involves SN2 reactions and requires familiarity with macroscale recrystallization and macroscale separation using a separatory funnel .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
1-(2,6-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound involved in various synthetic and chemical reactivity studies. It is synthesized through reactions involving β-alanines with urea or potassium thiocyanate, yielding a series of dihydro-, 5-methyldihydro-, and 6-methyldihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues (Vaickelionienė, Mickevičius, & Mikulskiene, 2005). These compounds, including the this compound, have potential applications in medicinal chemistry and organic synthesis due to their structural complexity and reactivity.
Photodissociation and Electrochemical Behavior
The electrochemical reduction and photodissociation of 2-thiopyrimidine derivatives, including those related to this compound, have been explored in aqueous mediums. These studies show that the compounds undergo reduction to free radicals, which dimerize and can be photodissociated to regenerate parent monomers, indicating potential applications in photochemistry and nucleic acid studies (Wrona, Giziewicz, & Shugar, 1975).
Potential Pharmaceutical Applications
While the focus is on scientific research applications and excluding direct drug use and dosage information, it's worth noting that structurally similar 1,4-dihydropyrimidines have been evaluated for their potential as calcium channel blockers, suggesting a broader research interest in dihydropyrimidine derivatives for therapeutic applications (Ravikumar & Sridhar, 2005).
Material Science and Coordination Chemistry
In material science and coordination chemistry, the reactivity of this compound with metal complexes has been explored. Studies involving zirconium alkyl thiolate complexes provide insights into the synthesis and reactivity of such compounds, potentially leading to applications in catalysis and material synthesis (Fandos et al., 1996).
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-6-5-7-11(2)12(10)16-9-8-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXVUIPJKZUNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)

![1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone](/img/structure/B3084413.png)








